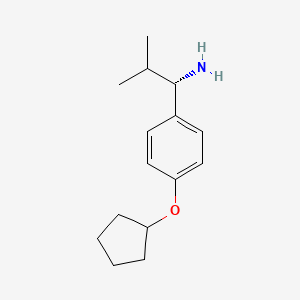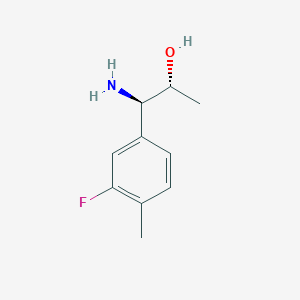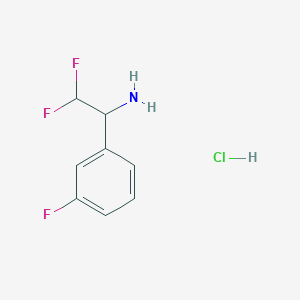
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is a chiral amine compound that belongs to the class of substituted phenylalkylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.
Amine Formation: The amine group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to increase yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired reaction pathway.
Purification: Advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl: The enantiomer of the compound.
1-(2,5-Dimethylphenyl)pentan-1-amine: The non-chiral version.
Other Phenylalkylamines: Compounds with similar structures but different substituents.
Uniqueness
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is unique due to its specific chiral configuration, which may result in different biological activities and properties compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C13H22ClN |
|---|---|
Molecular Weight |
227.77 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3;/h7-9,13H,4-6,14H2,1-3H3;1H/t13-;/m1./s1 |
InChI Key |
VQXWQXANDPCDJY-BTQNPOSSSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)








![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)


